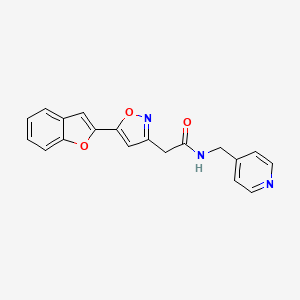

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-19(21-12-13-5-7-20-8-6-13)11-15-10-18(25-22-15)17-9-14-3-1-2-4-16(14)24-17/h1-10H,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEDHJUJCIUZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide (CAS Number: 1105244-49-2) is a novel derivative that incorporates a benzofuran moiety, an isoxazole ring, and a pyridine substituent. These structural features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 333.3 g/mol. The structural representation highlights the benzofuran and isoxazole components, which are known for their pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N₃O₃ |

| Molecular Weight | 333.3 g/mol |

| CAS Number | 1105244-49-2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The benzofuran moiety can be synthesized through cyclization reactions involving phenolic compounds and suitable electrophiles. The isoxazole ring can be formed via reaction with hydroxylamine derivatives followed by acylation to yield the final product.

Antimicrobial Activity

Research has indicated that derivatives containing the benzofuran scaffold exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzofuran derivatives possess activity against various pathogens, including bacteria and fungi. The compound's structure suggests it may exhibit similar properties.

- Antibacterial Activity : Compounds with benzofuran structures have shown minimal inhibitory concentrations (MIC) ranging from 0.78 to 6.25 µg/mL against gram-positive and gram-negative bacteria, indicating strong antibacterial potential .

- Antifungal Activity : Some derivatives have shown effectiveness against Candida albicans, with notable activity at concentrations as low as 3.12 µg/mL .

Anticancer Potential

The anticancer activity of compounds with similar structures has been well-documented. For example, certain pyrazole derivatives have shown promising results against various cancer cell lines:

- MCF7 (breast cancer) : In vitro studies revealed significant cytotoxicity with IC50 values around 3.79 µM.

- A549 (lung cancer) : Compounds demonstrated growth inhibition with IC50 values varying from 26 µM to higher depending on structural modifications .

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of Enzymatic Activity : Many benzofuran derivatives act by inhibiting key enzymes involved in cell proliferation or survival pathways.

- Induction of Apoptosis : Some studies have reported that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with DNA : Certain derivatives may intercalate into DNA strands or interact with DNA repair mechanisms, further contributing to their anticancer efficacy.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

- Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at specific positions significantly influenced activity levels .

- Isoxazole Derivatives in Cancer Therapy : Research on isoxazole-containing compounds revealed their potential as Hsp90 inhibitors, which are crucial in cancer therapy due to their role in protein folding and stability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the benzofuran scaffold exhibit significant antimicrobial properties. Studies have demonstrated that these compounds possess activity against various pathogens, including bacteria and fungi.

- Antibacterial Activity : Compounds with benzofuran structures have shown minimal inhibitory concentrations (MIC) ranging from 0.78 to 6.25 µg/mL against gram-positive and gram-negative bacteria, indicating strong antibacterial potential.

- Antifungal Activity : Some derivatives have shown effectiveness against Candida albicans, with notable activity at concentrations as low as 3.12 µg/mL.

Anticancer Potential

The anticancer activity of compounds with similar structures has been well-documented:

- MCF7 (breast cancer) : In vitro studies revealed significant cytotoxicity with IC50 values around 3.79 µM.

- A549 (lung cancer) : Compounds demonstrated growth inhibition with IC50 values varying from 26 µM to higher depending on structural modifications.

The mechanisms by which these compounds exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Many benzofuran derivatives act by inhibiting key enzymes involved in cell proliferation or survival pathways.

- Induction of Apoptosis : Some studies have reported that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with DNA : Certain derivatives may intercalate into DNA strands or interact with DNA repair mechanisms, further contributing to their anticancer efficacy.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

- Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at specific positions significantly influenced activity levels.

- Isoxazole Derivatives in Cancer Therapy : Research on isoxazole-containing compounds revealed their potential as Hsp90 inhibitors, which are crucial in cancer therapy due to their role in protein folding and stability.

Q & A

Q. What are the common synthetic routes for synthesizing 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzofuran-isoxazole core via cycloaddition or coupling reactions, often using catalysts like Cu(I) for regioselective isoxazole ring formation.

- Step 2 : Acetamide linkage to the pyridinylmethyl group via nucleophilic substitution or amide coupling reagents (e.g., EDC/HOBt).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Structural confirmation employs 1H NMR, IR spectroscopy, and LC-MS to validate intermediates and the final product .

Q. How is the structural integrity of this compound confirmed in academic research?

A combination of spectroscopic and analytical methods is used:

- 1H NMR : Verifies proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, pyridinyl CH2 at δ 4.5–4.7 ppm).

- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹).

- Elemental Analysis : Validates C, H, N composition within ±0.3% of theoretical values.

- LC-MS : Ensures molecular ion peaks align with the calculated mass (e.g., [M+H]+ at m/z ~378) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme Inhibition Assays : Target-specific kinases or receptors (e.g., COX-2, EGFR) using fluorescence-based or ELISA protocols.

- Cytotoxicity Screening : MTT assay on cancer cell lines (IC50 determination).

- Solubility and Stability : HPLC-based quantification in PBS (pH 7.4) at 37°C for 24–72 hours .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for isoxazole ring formation .

- Solvent Optimization : COSMO-RS simulations identify solvents with high solubility parameters (e.g., DMF or DMSO) to improve yield.

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) and reduce trial-and-error experimentation .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Validation Loop : Combine molecular docking (e.g., AutoDock Vina) with experimental IC50 values. If discrepancies arise:

- Reassess docking parameters (e.g., ligand protonation states, protein flexibility).

- Use MD simulations (GROMACS) to evaluate binding stability over 100 ns trajectories.

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyrazole-acetamide derivatives) to identify activity trends .

Q. How is molecular docking employed to predict the compound’s mechanism of action?

- Target Selection : Prioritize receptors (e.g., kinases, GPCRs) with binding pockets accommodating the benzofuran-isoxazole moiety.

- Docking Workflow :

- Prepare ligand (GAFF force field) and receptor (PDB structure, e.g., 4ZQ3).

- Grid-box centered on active site (20 ų).

- Post-docking analysis (PyMOL) evaluates H-bonds (e.g., pyridinyl-N with Asp104) and hydrophobic interactions.

- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC50 values .

Q. What advanced separation techniques improve purity for pharmacological studies?

- HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (60:40), 1 mL/min flow. Collect fractions with >99% purity.

- Chiral Separation : Use amylose-based columns if stereoisomers are present (e.g., due to asymmetric synthesis).

- Membrane Technologies : Nanofiltration (MWCO 500 Da) removes low-MW impurities .

Key Notes

- Data Integrity : Cross-validate computational predictions with experimental assays to mitigate biases .

- Biological Relevance : Prioritize targets with known roles in disease pathways (e.g., inflammation, oncology) .

- Scalability : Optimize reaction conditions (e.g., solvent, catalyst) early to facilitate gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.